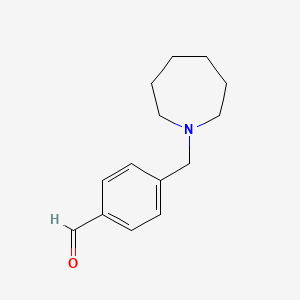

4-(Azepan-1-ylmethyl)benzaldehyde

Description

4-(Azepan-1-ylmethyl)benzaldehyde is a benzaldehyde derivative featuring a seven-membered azepane ring attached via a methylene group at the para position of the benzaldehyde core. Synthesis likely involves alkylation of 4-(bromomethyl)benzaldehyde with azepane under basic conditions, analogous to methods used for other benzaldehyde derivatives .

Properties

IUPAC Name |

4-(azepan-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-12-14-7-5-13(6-8-14)11-15-9-3-1-2-4-10-15/h5-8,12H,1-4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZCWWJOKSOOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-ylmethyl)benzaldehyde typically involves the reaction of benzaldehyde with azepane in the presence of a suitable catalyst. One common method is the reductive amination of benzaldehyde with azepane using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Azepan-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products:

Oxidation: 4-(Azepan-1-ylmethyl)benzoic acid.

Reduction: 4-(Azepan-1-ylmethyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

4-(Azepan-1-ylmethyl)benzaldehyde has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylmethyl)benzaldehyde depends on its specific application. In biological systems, it may act as an inhibitor or substrate for enzymes that process aldehydes. The azepane ring can interact with various molecular targets, potentially affecting pathways involved in neurotransmission or other cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Reactivity and Physicochemical Properties

The substituent at the para position critically influences reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Key Properties of Benzaldehyde Derivatives

Key Observations:

Reactivity :

- The bromomethyl group in 4-(Bromomethyl)benzaldehyde enables nucleophilic substitutions (e.g., alkylation), whereas the azepane group in the target compound may participate in hydrogen bonding or act as a proton sponge .

- The hydroxyl group in 4-hydroxybenzaldehyde enhances acidity (pKa ~7.5), contrasting with the azepane’s basicity (pKa ~10–11 for azepane derivatives) .

Solubility :

- In contrast, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde derivatives show antimicrobial activity . Materials Science: 4-Methylbenzaldehyde modifies coal pitch for carbon materials , while the azepane derivative could serve as a surfactant or polymer additive.

Biological Activity

4-(Azepan-1-ylmethyl)benzaldehyde is an organic compound that has garnered attention in recent years for its potential biological activities. This compound is characterized by a benzaldehyde group linked to an azepane ring, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C12H15NO

- Molecular Weight : 201.25 g/mol

- Structure : The compound consists of a benzaldehyde moiety attached to a 1-azepanemethyl group, which contributes to its unique chemical properties.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : It is hypothesized that the compound can interact with various enzymes, potentially acting as an inhibitor or modulator.

- Receptor Binding : The structure may allow binding to specific receptors, influencing signaling pathways in cells.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, similar to other benzaldehyde derivatives.

Biological Activity Overview

Recent research has indicated several areas where this compound shows promise:

Antimicrobial Properties

Studies have demonstrated that compounds related to benzaldehyde can exhibit significant antibacterial activity. For instance:

- Bacterial Strains Tested : Staphylococcus aureus, Bacillus anthracis, and Pantoea conspicua.

- Minimum Inhibitory Concentrations (MIC) : The compound's effectiveness was evaluated through MIC assays, showing potential for reducing bacterial growth.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 850 | |

| Bacillus anthracis | 1060 | |

| Pantoea conspicua | 1060 |

Case Studies

-

Study on Benzaldehyde Derivatives :

- Researchers found that benzaldehyde derivatives could modulate the effectiveness of antibiotics, enhancing their antibacterial activity against resistant strains.

- The combination of benzaldehyde with norfloxacin reduced its MIC significantly, indicating a synergistic effect.

-

Toxicity Assessment :

- Toxicity studies using Drosophila melanogaster showed that while some benzaldehyde compounds exhibited toxicity, the effects varied depending on the concentration and structural modifications of the compounds tested.

Research Findings

Several studies have focused on the biological implications of benzaldehyde derivatives:

- A study highlighted the role of structural modifications in enhancing antimicrobial efficacy and reducing toxicity profiles.

- Research indicated potential applications in drug development, particularly in creating novel antibacterial agents that target resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.